molecular formula C16H29NaO7S B1592466 Succinic acid, sulfo-, monododecyl ester, disodium salt CAS No. 26838-05-1

Succinic acid, sulfo-, monododecyl ester, disodium salt

Cat. No.: B1592466
CAS No.: 26838-05-1
M. Wt: 388.5 g/mol
InChI Key: YOONYCXIUVPRHM-UHFFFAOYSA-M
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Description

Succinic acid, sulfo-, monododecyl ester, disodium salt is a surfactant commonly used in various industrial and personal care products. It is known for its excellent foaming, wetting, and emulsifying properties. This compound is a sodium salt of the alkyl ester of sulfosuccinic acid, which makes it a mild and effective cleanser.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, sulfo-, monododecyl ester, disodium salt typically involves the reaction of maleic acid anhydride with a hydroxyl group-containing molecule, followed by sulfonation of the intermediate ester product. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the intermediate products.

    Catalysts: Acidic catalysts are commonly used to facilitate the esterification and sulfonation reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves:

    Reactants: Maleic acid anhydride and dodecanol.

    Sulfonation: The intermediate ester is sulfonated using sulfur trioxide or chlorosulfonic acid.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the sulfonate group to a sulfide.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkyl halides, alkyl amines.

Scientific Research Applications

Succinic acid, sulfo-, monododecyl ester, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild detergent properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Widely used in personal care products, such as shampoos and body washes, for its gentle cleansing properties. It is also used in textile and leather processing for its wetting and emulsifying abilities.

Mechanism of Action

The primary mechanism of action of succinic acid, sulfo-, monododecyl ester, disodium salt is its ability to reduce surface tension, allowing it to act as an effective surfactant. The molecular targets include:

    Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.

    Proteins: Denatures proteins by disrupting hydrophobic interactions.

The pathways involved include:

    Micelle Formation: The compound aggregates into micelles, encapsulating hydrophobic substances and enhancing their solubility in aqueous solutions.

    Surface Adsorption: Adsorbs onto surfaces, reducing interfacial tension and promoting wetting and emulsification.

Comparison with Similar Compounds

    Sodium Lauryl Sulfate: Another common surfactant with similar foaming and cleansing properties but is harsher on the skin.

    Sodium Dodecylbenzenesulfonate: A strong detergent with excellent cleaning properties but less mild compared to succinic acid, sulfo-, monododecyl ester, disodium salt.

    Sodium Cocoyl Isethionate: A mild surfactant derived from coconut oil, used in personal care products for its gentle cleansing action.

Uniqueness: this compound stands out due to its combination of mildness and effectiveness. It provides excellent foaming and emulsifying properties while being gentle on the skin, making it ideal for use in personal care products.

Properties

IUPAC Name

sodium;4-dodecoxy-1-hydroxy-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOONYCXIUVPRHM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635615
Record name Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 2-sulfo-, 1(or 4)-dodecyl ester, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26838-05-1
Record name Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, 1(or 4)-dodecyl ester, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium C-dodecyl sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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